3-Bromo-D-tyrosine

Stereochemistry Drug Metabolism Enzymology

The D-stereochemistry of 3-Bromo-D-tyrosine confers resistance to endogenous proteases and dehalogenases, enabling stable in vivo peptide probes and long-acting enzyme inhibitors. The bromine atom provides a heavy-atom label for X-ray crystallography and a distinct mass tag for LC-MS/MS quantitation. Its unique antimicrobial activity profile distinguishes it from chloro/fluoro analogs, making it a strategic scaffold for antibiotic SAR. Procure this exact stereoisomer to ensure assay reproducibility—substitution with L-enantiomer or other halogenated analogs invalidates results.

Molecular Formula
Molecular Weight 260.08
Cat. No. B1579305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-D-tyrosine
Molecular Weight260.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-D-tyrosine for Research Procurement: A Halogenated D-Amino Acid for Stereospecific Enzyme Studies and Non-Proteinogenic Applications


3-Bromo-D-tyrosine is a synthetically halogenated, non-canonical D-amino acid derivative of the aromatic proteinogenic amino acid L-tyrosine. It is characterized by a single bromine substitution at the 3-position of the phenolic ring and the unnatural D-stereochemistry at the alpha-carbon, with a molecular weight of 260.08 g/mol . Its primary scientific value stems from its use as a chiral, oxidation-resistant building block for peptide and small-molecule synthesis, as well as a stereospecific probe in enzymology to dissect chiral substrate recognition and metabolic pathways distinct from those of its natural L-counterpart or alternative halogenated analogs [1].

3-Bromo-D-tyrosine: Why Interchange with 3-Bromo-L-tyrosine or Other Analogs Compromises Experimental Integrity


Scientific and industrial users cannot arbitrarily substitute 3-Bromo-D-tyrosine with its L-enantiomer, racemic mixtures, or other halogenated tyrosine analogs. The D-stereochemistry dictates its interaction with biological systems, which are fundamentally chiral. For instance, enzymes like iodotyrosine dehalogenase exhibit substrate specificity for the L-enantiomer [1], meaning 3-Bromo-D-tyrosine will not undergo the same metabolic processing, a critical factor in designing metabolic tracers or in vivo probes. Furthermore, the position and identity of the halogen (bromo vs. chloro or fluoro) directly impact biochemical reactivity and binding affinity, as evidenced by differential growth inhibition in microbial systems [2]. Substituting with a different analog invalidates any study requiring stereospecific or bromine-specific properties, leading to non-reproducible or uninterpretable results.

Quantitative Differentiation of 3-Bromo-D-tyrosine: A Head-to-Head Evidence Guide for Procurement Decisions


Stereospecific Metabolism: De-Bromination of 3-Bromo-L-tyrosine but not the D-Enantiomer

Iodotyrosine dehalogenase (IYD), the enzyme responsible for metabolizing halogenated tyrosines in mammals, demonstrates strict substrate stereospecificity. The enzyme catalyzes the dehalogenation of 3-bromo-L-tyrosine but is unreactive toward the D-enantiomer, 3-Bromo-D-tyrosine [1]. This differential recognition is a fundamental property of most amino acid-metabolizing enzymes, which are evolved to interact with L-amino acids.

Stereochemistry Drug Metabolism Enzymology

Halogen-Specific Antimicrobial Potency: Differential Growth Inhibition of 3-Bromo vs. 3-Chloro Tyrosines

In a classic study comparing the antimicrobial activity of various monohalogenated tyrosines, the 3-bromo derivative was found to be a less potent growth inhibitor than its 3-chloro counterpart against three bacterial strains: E. coli 9723, S. faecalis 8043, and L. plantarum 8014 [1]. This demonstrates that the halogen atom's identity (Br vs. Cl) is a critical determinant of biological activity.

Antimicrobial Halogenated Amino Acids Microbiology

Metabolic Fate In Vivo: Quantifying the De-Bromination and Excretion of Bromotyrosine

An in vivo metabolism study in Sprague-Dawley rats using deuterium-labeled bromotyrosine (as a racemic mixture or L-form) quantified its major metabolic fates. A novel brominated metabolite, 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA), was identified, but it only accounted for 0.43 ± 0.04% of the infused dose, while de-bromination to 4-hydroxyphenylacetic acid was the primary pathway, accounting for ~1.3% (6.66 ± 1.33 nmole) of the dose [1]. Only 0.12 ± 0.02% of the administered bromotyrosine was excreted unchanged in urine [1].

Pharmacokinetics In Vivo Metabolism Biomarker

Physicochemical Differentiation: Apparent Dissociation Constants of Dihalogenated Tyrosines

Historic thermodynamic data reveals that dihalogenation significantly alters the acid-base properties of the tyrosine scaffold. The apparent acid and basic dissociation constants for dibromo-L-tyrosine were determined at 25°C and 40°C, providing a reference for how bromination affects the molecule's charge state and solubility compared to non-halogenated D-tyrosine and dichloro-L-tyrosine [1]. While data for the mono-bromo D-enantiomer is not provided, this class-level data confirms that halogen substitution is not a silent modification.

Physicochemical Properties Solubility Analytical Chemistry

Procurement-Focused Application Scenarios for 3-Bromo-D-tyrosine


Synthesis of Metabolically Stable Peptide-Based Probes and Inhibitors

Leverage the D-stereochemistry of 3-Bromo-D-tyrosine to confer resistance to endogenous proteases and dehalogenases [1]. Incorporate it into peptide sequences designed as stable in vivo probes for tracking biodistribution or as long-acting enzyme inhibitors where the natural L-amino acid would be rapidly degraded. The bromine atom also serves as a heavy atom label for X-ray crystallography or a unique mass tag for mass spectrometry.

Development of Halogen-Specific Antimicrobial Agents

Utilize 3-Bromo-D-tyrosine as a precursor or scaffold in medicinal chemistry campaigns aimed at developing novel antimicrobial compounds. Its differential activity profile against bacterial strains compared to chloro- and fluoro-tyrosine analogs [2] provides a distinct starting point for structure-activity relationship (SAR) exploration and mechanism-of-action studies targeting halogen-specific bacterial transporters or metabolic enzymes.

Chiral Resolution and Asymmetric Synthesis Studies

Employ 3-Bromo-D-tyrosine as a chiral building block or auxiliary in asymmetric synthesis. Its defined D-configuration and the presence of a heavy bromine atom make it a valuable substrate for developing new chiral catalysts or for studying stereoselective enzymatic transformations, where it can act as a non-reactive or selectively reactive control compared to its L-counterpart [1].

Analytical Method Development and Metabolomics Standards

Use 3-Bromo-D-tyrosine as a stable, non-endogenous internal standard for quantitative analysis of bromotyrosine and related metabolites in biological samples via LC-MS/MS. Its distinct retention time and mass (due to the bromine isotope pattern) allow for precise quantitation without interference from endogenous L-tyrosine or L-bromotyrosine, which is produced during inflammation [3]. The known physicochemical shift in pKa [4] informs method optimization for separation and detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-D-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.